molecular formula C9H12N4 B2859735 2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1517988-24-7

2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No.: B2859735
CAS No.: 1517988-24-7
M. Wt: 176.223
InChI Key: SQRUQLKLRCJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS: 1334148-97-8) is a bicyclic heterocyclic compound featuring a triazolo[1,5-a]pyridine core substituted with an isopropyl group at position 2 and an amine at position 4. Its molecular formula is C₉H₁₆N₄, with a molecular weight of 180.25 g/mol . The SMILES notation (C12=NC(C(C)C)=NN1CC(N)CC2) and InChIKey (XXCAWUPUVSNZBS-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Properties

IUPAC Name

2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-6(2)9-11-8-4-3-7(10)5-13(8)12-9/h3-6H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRUQLKLRCJZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN2C=C(C=CC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyridines, characterized by a triazole ring fused to a pyridine structure. Its molecular formula is C9H12N4C_9H_{12}N_4 with a molecular weight of approximately 176.23 g/mol.

PropertyValue
Molecular FormulaC₉H₁₂N₄
Molecular Weight176.23 g/mol
CAS Number1380331-40-7
Melting PointNot available
SolubilityVaries by solvent

Research indicates that this compound exerts its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Notably, it has been shown to inhibit AXL receptor tyrosine kinase function, which is implicated in various proliferative conditions including cancer.

Inhibition of AXL Receptor

AXL is known to play a role in tumor progression and metastasis. The inhibition of AXL by this compound may lead to reduced cancer cell proliferation and increased sensitivity to chemotherapy agents. Studies have reported that derivatives of triazolo-pyridine compounds exhibit IC50 values as low as 0.013 μM against AXL kinases in vitro .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

In vitro studies demonstrate that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:

  • HeLa Cells : IC50 values ranging from 30 nM to 60 nM were observed.
  • A549 Cells : IC50 values around 43 nM.
  • MDA-MB-231 Cells : Exhibited reduced activity compared to other lines with IC50 values around 0.43 μM.

The mechanism appears to involve inhibition of tubulin polymerization, which disrupts mitotic spindle formation during cell division .

Other Therapeutic Applications

Beyond oncology, the compound has potential applications in treating fibrotic diseases due to its ability to inhibit TGF-β receptor kinase activity. This inhibition can mitigate fibrosis-related processes in tissues .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profiles of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the antiproliferative effects on HeLa and A549 cancer cells.
    • Findings : The compound demonstrated potent activity with IC50 values significantly lower than standard chemotherapeutics like CA-4.
  • TGF-β Inhibition Study :
    • Objective : Investigate the impact on TGF-β signaling pathways.
    • Results : The compound showed high selectivity for ALK5/ALK4 receptors with IC50 values below 0.02 μM in cellular assays, indicating strong potential as an antifibrotic agent .

Chemical Reactions Analysis

Table 1: Synthetic Routes to 1,2,4-Triazolo[1,5-a]pyridines

MethodConditionsYield (%)Key FeaturesSource
Cyclization of N-(pyrid-2-yl)formamidoximesTrifluoroacetic anhydride, RT70–85Mild conditions, scalable
Cu-catalyzed oxidative couplingCuI, air, DMF, 80°C65–90Tolerates diverse substituents
PIFA-mediated N–N bond formationPIFA, CH₃CN, 0°C to RT80–95Metal-free, short reaction time
I₂/KI oxidative cyclizationI₂, KI, DMSO, 100°C75–88Eco-friendly, scalable
SNAr/Boulton-Katritzky rearrangementK₂CO₃, DMF, 120°C60–82Base-promoted, functional group tolerance

For the target compound, the isopropyl group is typically introduced via alkylation of pre-functionalized intermediates, while the amine group arises from nitro reduction or direct substitution .

Functionalization of the 6-Amino Group

The primary amine at position 6 undergoes nucleophilic and condensation reactions:

Table 2: Derivatization Reactions of the 6-Amino Group

Reaction TypeReagents/ConditionsProductApplicationSource
AcylationAcetic anhydride, pyridine, refluxN-Acetyl derivativeEnhanced lipophilicity
Schiff base formationAldehydes, EtOH, ΔImine-linked conjugatesCoordination chemistry applications
Ullmann couplingAryl halides, Cu catalyst, ΔBiaryl derivativesKinase inhibitor scaffolds

For example, reaction with chloroacetonitrile under basic conditions yields cyanoethyl-substituted derivatives, as demonstrated in analogous triazolo-pyridine systems .

Reactivity of the Triazole Ring

The triazolo[1,5-a]pyridine core participates in electrophilic substitutions and cycloadditions:

Table 3: Triazole Ring Modifications

ReactionConditionsOutcomeNotesSource
HalogenationNBS, CCl₄, 80°CBrominated at C3 or C7Enhances cross-coupling potential
Suzuki-Miyaura couplingArylboronic acids, Pd catalystAryl-functionalized derivativesExpands pharmacophoric diversity
Huisgen cycloadditionAlkynes, Cu(I), RTTriazole-linked hybridsClick chemistry applications

Halogenation at the C3 position is favored due to electron-deficient character, enabling subsequent cross-coupling reactions .

Stability Under Reaction Conditions

The compound demonstrates stability across diverse conditions:

  • Acidic/Base Media : Stable in dilute HCl/NaOH (pH 2–12) at RT .

  • Oxidative Conditions : Resists decomposition with H₂O₂ or O₂ .

  • Thermal Stability : Decomposes above 250°C without melting .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isopropyl (C2), NH₂ (C6) C₉H₁₆N₄ 180.25 Lipophilic isopropyl enhances membrane permeability
2-(Methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine Methoxymethyl (C2), NH₂ (C6) C₈H₁₄N₄O 182.23 Polar methoxymethyl may improve solubility
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine 3-Fluorophenyl (C2), NH₂ (C6) C₁₂H₁₀FN₅ 243.24 Fluorine atom enhances metabolic stability and target binding
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Methyl (C7), NH₂ (C6) C₇H₈N₄ 148.17 Compact structure with potential CNS activity
2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine Methyl (C2, C8), NH₂ (C6) C₈H₁₀N₄ 162.19 Symmetric methyl groups may influence steric interactions

Key Research Findings

Substituent-Driven Activity : Isopropyl and aryl groups improve lipophilicity and target engagement, while polar groups (e.g., methoxymethyl) enhance aqueous solubility but may reduce cell permeability .

Therapeutic Potential: The triazolo[1,5-a]pyridine core is a privileged structure in drug discovery, with derivatives in clinical trials for oncology and infectious diseases .

Commercial Availability : this compound is available at high purity (≥95%) from suppliers like CymitQuimica, though cost remains a barrier (€1,425/g) .

Q & A

Q. Critical factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Temperature : Excessive heat may degrade intermediates, reducing yield.
  • Stoichiometry : Imbalanced ratios of aldehydes and ketones can lead to incomplete cyclization .

How is the structure of this compound confirmed using spectroscopic and chromatographic techniques?

Answer:
Structural confirmation relies on:

  • 1H/13C NMR : Peaks for the propan-2-yl group (δ ~1.3 ppm for CH3 and δ ~2.9 ppm for CH) and triazole/pyridine protons (δ 7.5–9.0 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 190–533 in related compounds) confirm molecular weight .
  • IR Spectroscopy : Absorbance bands for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) .
  • Elemental Analysis : Matches calculated C, H, N percentages to validate purity .

What strategies can optimize the synthesis of this compound to achieve higher regioselectivity?

Answer:
Advanced optimization methods include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts to direct regioselective cyclization .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer .
  • Protecting groups : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .
  • Computational modeling : DFT calculations predict favorable reaction pathways and transition states .

How can researchers resolve contradictions in reported biological activities of triazolopyridine derivatives?

Answer:
Contradictions arise due to variability in assay conditions or target specificity. Resolution strategies:

Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .

Target validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Meta-analysis : Compare IC50 values across studies to identify outliers caused by assay sensitivity differences .

Example : A compound with conflicting antiproliferative data was re-evaluated using synchronized cell cycles, revealing cell-cycle-phase-dependent activity .

What computational methods predict the binding modes of 2-(Propan-2-yl)-triazolopyridines to biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Predicts ligand-receptor interactions using crystal structures (e.g., kinase domains) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Relate substituent electronic properties (e.g., Hammett σ values) to activity .

Case study : A triazolopyrimidine derivative showed higher affinity for EGFR than HER2 due to steric complementarity in the ATP-binding pocket .

How do electronic and steric effects of the propan-2-yl group influence the compound’s reactivity and pharmacology?

Answer:

  • Electronic effects : The electron-donating isopropyl group increases electron density on the triazole ring, enhancing nucleophilic substitution reactivity .
  • Steric effects : Bulky substituents reduce off-target interactions but may limit membrane permeability.
  • Pharmacological impact : In a SAR study, isopropyl-substituted analogs showed 3-fold higher kinase inhibition than methyl derivatives due to improved hydrophobic binding .

What are the key challenges in scaling up triazolopyridine synthesis for preclinical studies?

Answer:

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization or HPLC .
  • Byproduct management : Optimize quenching steps (e.g., controlled methanol addition) to isolate pure product .
  • Stability : Protect light-sensitive intermediates with amber glassware and inert atmospheres .

How can researchers design derivatives of 2-(Propan-2-yl)-triazolopyridines for selective targeting?

Answer:

  • Bioisosteric replacement : Substitute the propan-2-yl group with cyclopropyl or trifluoromethyl to modulate lipophilicity .
  • Linker incorporation : Introduce polyethylene glycol (PEG) spacers to improve solubility and reduce cytotoxicity .
  • Fragment-based design : Use X-ray crystallography to identify key binding motifs for fragment growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.